(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing novel drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new therapeutic agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of (2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, docking analyses suggest that the compound may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with a pyrrolidine ring and additional carbonyl groups.
Prolinol: A compound with a pyrrolidine ring and hydroxyl groups.
Uniqueness
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and carboxamide groups enhances its reactivity and potential for diverse applications compared to other pyrrolidine derivatives .
Properties
IUPAC Name |
(2S)-N-tert-butyl-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-15(2,3)17-14(19)13-5-4-10-18(13)22(20,21)12-8-6-11(16)7-9-12/h6-9,13H,4-5,10H2,1-3H3,(H,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAHTIIBFLQXFY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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